molecular formula C19H14BrNO B3559528 N-4-biphenylyl-4-bromobenzamide

N-4-biphenylyl-4-bromobenzamide

Cat. No.: B3559528
M. Wt: 352.2 g/mol
InChI Key: YZUOVUQAJIUZCQ-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives as Molecular Scaffolds in Organic and Supramolecular Chemistry

Benzamide derivatives, characterized by the presence of a carbonyl group attached to a nitrogen atom which is further linked to a benzene (B151609) ring, are fundamental building blocks in the realm of organic and supramolecular chemistry. nih.govevitachem.com The amide linkage is a cornerstone of biological systems, most notably in the structure of proteins, and its synthetic analogues have proven to be exceptionally versatile. The hydrogen bonding capabilities of the amide group, with its N-H donor and C=O acceptor sites, are pivotal in the formation of predictable and robust supramolecular assemblies. nih.gov This has led to their extensive use in the design of complex, self-organizing molecular architectures, including gels, liquid crystals, and other functional materials.

In organic synthesis, the benzamide scaffold serves as a versatile platform for the introduction of a wide array of functional groups, allowing for the fine-tuning of electronic, steric, and photophysical properties. The reactivity of the aromatic ring and the amide bond itself can be modulated to create a diverse library of compounds with tailored characteristics.

Significance of Biphenyl (B1667301) Moieties in Ligand Design and Functional Material Architectures

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is another critical component that defines the character of N-(4-biphenylyl)-4-bromobenzamide. The extended π-system of the biphenyl group imparts significant electronic and photophysical properties, making it a favored constituent in the design of ligands for catalysis and in the construction of functional organic materials. nih.govresearchgate.net

In ligand design, the biphenyl scaffold offers a rigid and sterically defined framework, which can be crucial for achieving high selectivity in catalytic reactions. The ability to introduce substituents at various positions on both phenyl rings allows for precise control over the ligand's coordination sphere and its interaction with metal centers.

Furthermore, the inherent luminescence and charge-transporting capabilities of biphenyl derivatives have made them prominent in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The torsional angle between the two phenyl rings can influence the conjugation and, consequently, the emission properties of the molecule, providing a mechanism for tuning the color and efficiency of the emitted light.

Overview of N-(4-Biphenylyl)-4-bromobenzamide's Structural Framework and Emerging Research Trajectories

The structural framework of N-(4-biphenylyl)-4-bromobenzamide integrates the key features of both benzamides and biphenyls. The molecule consists of a 4-bromobenzoyl group amide-linked to a 4-aminobiphenyl (B23562) moiety. This specific arrangement suggests several promising research directions.

The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This opens up possibilities for the synthesis of more complex, extended π-conjugated systems with potentially enhanced electronic or photophysical properties.

The combination of the hydrogen-bonding amide linker and the π-stacking potential of the biphenyl and benzoyl rings makes N-(4-biphenylyl)-4-bromobenzamide an excellent candidate for studies in supramolecular chemistry. The interplay of these non-covalent interactions could lead to the formation of well-defined one-, two-, or three-dimensional networks with interesting material properties.

Emerging research is likely to focus on exploiting these characteristics. For instance, its potential as a building block for novel liquid crystals, as a component in charge-transporting layers of electronic devices, or as a scaffold for the development of new ligands for catalysis are all areas ripe for exploration. The inherent chirality that can arise from restricted rotation around the C-N amide bond or the C-C biphenyl bond could also be a point of interest for applications in asymmetric synthesis or chiral sensing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUOVUQAJIUZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for N 4 Biphenylyl 4 Bromobenzamide and Structural Analogues

Strategic Amide Bond Formation

The formation of the amide linkage between a 4-bromobenzoic acid derivative and a 4-aminobiphenyl (B23562) derivative is a critical step in the synthesis of N-(4-biphenylyl)-4-bromobenzamide. Modern organic synthesis offers a plethora of reagents designed to facilitate this transformation with high efficiency and selectivity.

Modern Coupling Reagents and Conditions for Direct Amidation

Direct amidation involves the activation of the carboxylic acid group of 4-bromobenzoic acid to facilitate nucleophilic attack by the amino group of 4-aminobiphenyl. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. bachem.com

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic choices for amide bond formation. peptide.com The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. peptide.com

More advanced reagents include phosphonium salts like BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids or constructing complex peptides. bachem.comsigmaaldrich.com

Aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. bachem.com HATU, which forms a highly reactive OAt-ester, is particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.com Recently, reagents based on OxymaPure (ethyl cyanohydroxyiminoacetate), such as COMU, have been developed as safer, non-explosive alternatives to benzotriazole-based reagents. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent Key Features & Applications
Carbodiimides EDC, DCC Widely used, cost-effective. Byproducts can be challenging to remove (DCC). peptide.com
Phosphonium Salts BOP, PyBOP High reactivity, good for hindered couplings. sigmaaldrich.comresearchgate.net
Aminium/Uronium Salts HBTU, TBTU Very efficient, fast reaction times, byproducts are generally soluble. bachem.com
Aminium/Uronium Salts HATU, HCTU Highly reactive, based on HOAt/HO-6-ClBt, effective for difficult couplings. sigmaaldrich.com
Oxyma-based Salts COMU, PyOxim Safer, non-explosive alternative to benzotriazole (B28993) reagents, high efficiency. bachem.com

Chemo- and Regioselective Synthesis of Substituted Benzamides

The synthesis of specifically substituted benzamides like the target molecule requires careful control of chemo- and regioselectivity, especially when multiple reactive functional groups are present in the starting materials. mdpi.com For the synthesis of N-(4-biphenylyl)-4-bromobenzamide, the primary challenge is to ensure that the amidation occurs specifically between the desired carboxylic acid and amine without interference from other functional groups.

If either the 4-bromobenzoic acid or the 4-aminobiphenyl contained additional reactive sites (e.g., other amino or carboxyl groups, hydroxyl groups), protecting group strategies would be essential. For instance, an additional amino group would need to be protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent it from reacting with the activated carboxylic acid.

Regioselectivity becomes crucial when synthesizing analogues with substitution patterns on the aromatic rings. The choice of synthetic route—either forming the amide bond first or constructing the biphenyl (B1667301) unit first—can be dictated by the desired substitution pattern and the directing effects of the substituents in subsequent reactions. For example, the synthesis of various N-substituted benzamide (B126) derivatives has been reported for applications ranging from medicinal chemistry to materials science, often requiring multistep pathways to achieve the desired isomer. nih.govresearchgate.netmdpi.com

Advanced Cross-Coupling Reactions for Biphenyl Construction

An alternative retrosynthetic approach involves creating the aryl-aryl bond of the biphenyl moiety at a later stage of the synthesis. This is a powerful strategy that allows for the modular construction of a wide variety of structural analogues. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation with Halogenated Benzamides

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds between aryl groups. youtube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.comamanote.com

In the context of synthesizing N-(4-biphenylyl)-4-bromobenzamide, two primary Suzuki pathways can be envisioned:

Route A: Coupling of N-(4-bromophenyl)-4-bromobenzamide with phenylboronic acid . This route builds the biphenyl unit onto the aniline (B41778) portion of the molecule.

Route B: Coupling of 4-bromo-N-(4-iodophenyl)benzamide with phenylboronic acid , or a similar permutation.

The catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com The reaction is tolerant of a wide range of functional groups, making it highly suitable for late-stage functionalization of complex molecules. nih.govnih.gov A recent innovation includes the decarbonylative Suzuki-Miyaura cross-coupling of amides, which forges a biaryl bond through the activation and cleavage of the N-C(O) bond, offering a novel way to use amides as arylating agents. rsc.org

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Component Examples Purpose
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Source of the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhos, Buchwald Ligands Stabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the organoboron species for transmetalation.
Solvent Toluene, Dioxane, THF, DMF, Water mixtures Solubilizes reactants and influences reaction rate and yield.
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) Source of one of the aryl groups.
Aryl Halide Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf Source of the other aryl group.

Alternative Transition Metal-Catalyzed Coupling Approaches (e.g., Heck, Stille, Sonogashira) in Biphenyl Synthesis

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative routes for biphenyl construction. youtube.comrsc.org

Stille Coupling: This reaction pairs an organohalide with an organotin compound (stannane). A potential route could involve coupling an N-(4-halophenyl)benzamide with a phenylstannane, or vice versa. The Stille reaction is highly versatile but is often avoided due to the toxicity of the organotin reagents and byproducts. youtube.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. youtube.comresearchgate.net While not a direct route to a biphenyl, one could envision a strategy where a halo-benzamide is coupled with a cyclohexadiene derivative, followed by an oxidation step to aromatize the ring and form the biphenyl system.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper co-catalyst. youtube.comresearchgate.net This could be used to synthesize an arylethynyl-benzamide intermediate, which would then require a subsequent reduction of the alkyne triple bond to a single bond to complete the biphenyl synthesis.

Direct C-H Arylation Strategies for Biphenyl Assembly

Direct C-H arylation represents a more modern and atom-economical approach to forming aryl-aryl bonds, as it circumvents the need to pre-functionalize one of the coupling partners (e.g., as a boronic acid or stannane). acs.org This strategy involves the direct coupling of a C-H bond with an aryl halide.

In the synthesis of biphenyl amides, the amide group itself can function as a directing group, facilitating the regioselective arylation of the ortho C-H bond. nih.govresearchgate.net For example, a palladium-catalyzed reaction could couple N-phenyl-4-bromobenzamide with an arylating agent, where the amide directs the palladium catalyst to activate the C-H bond at the ortho position of the N-phenyl ring. nih.govresearchgate.net This methodology is powerful for rapidly assembling biaryl sulfonamides and related structures. acs.org This approach streamlines the synthetic process, reduces waste, and opens up new possibilities for creating diverse libraries of biphenyl compounds from simple arene precursors. acs.org

Synthesis of Key Precursors and Intermediates

Preparation and Functionalization of 4-Bromobenzamide (B181206) Derivatives

4-Bromobenzamide serves as a important precursor in the synthesis of N-(4-biphenylyl)-4-bromobenzamide. nih.govsigmaaldrich.com It is a commercially available compound, but can also be synthesized in the laboratory. sigmaaldrich.com The primary method for its preparation involves the amidation of 4-bromobenzoic acid or its derivatives.

One common laboratory-scale synthesis involves the conversion of 4-bromobenzoic acid to its more reactive acid chloride derivative, 4-bromobenzoyl chloride. This is typically achieved by reacting 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromobenzoyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish 4-bromobenzamide.

The functionalization of the 4-bromobenzamide core can be achieved through various reactions, although for the synthesis of the target compound, the primary focus is on the amide bond formation utilizing the existing bromo- and amido- functionalities. However, for the synthesis of structural analogues, the bromine atom can be a handle for cross-coupling reactions to introduce further diversity.

Table 1: Synthesis of 4-Bromobenzamide
Starting MaterialReagentsProductReference
4-Bromobenzoic acid1. SOCl₂ or (COCl)₂ 2. NH₃4-BromobenzamideGeneral Knowledge

Methodologies for Synthesizing Substituted 4-Biphenylylamine Components

The synthesis of 4-biphenylylamine and its substituted analogues is pivotal for the final assembly of the target molecule. A prevalent and highly versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. rsc.orggre.ac.uk This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. gre.ac.uk

For the synthesis of 4-aminobiphenyl, a common strategy involves the Suzuki-Miyaura coupling of 4-bromoaniline (B143363) with phenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). rsc.orgacs.org The choice of solvent, ligand, and base can significantly impact the reaction's efficiency. acs.org

To create a diverse library of substituted 4-biphenylylamine components, various substituted aryl halides and arylboronic acids can be employed. nih.gov For instance, using substituted phenylboronic acids or substituted anilines in the Suzuki-Miyaura coupling allows for the introduction of different functional groups on the biphenyl core.

An alternative approach involves the direct bromination of biphenyl, followed by nitration and subsequent reduction of the nitro group to an amine. However, this method can lead to isomeric mixtures and may require challenging purification steps. google.com

Table 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Biphenylylamine
Aryl HalideArylboronic AcidCatalystBaseSolventProductReference
4-BromoanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O4-Biphenylylamine acs.org
4-IodoanilinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/THF/H₂O4-Biphenylylamine rsc.org

Reaction Optimization, Yield Enhancement, and Scalability Assessments for Academic Synthesis

The final and crucial step in the synthesis of N-(4-biphenylyl)-4-bromobenzamide is the amide bond formation between 4-bromobenzoyl chloride (or 4-bromobenzoic acid) and 4-biphenylylamine. The optimization of this reaction is paramount to ensure high yields and purity of the final product. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a state-of-the-art method for this transformation. bristol.ac.ukwikipedia.org

Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, solvent, reaction temperature, and reaction time. For the coupling of an aryl halide with an amine, ligands such as XPhos and SPhos have shown excellent performance. rsc.orgbristol.ac.uk The base plays a crucial role in the catalytic cycle, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

The scalability of the synthesis is a significant consideration, even in an academic setting. Reactions that are high-yielding on a milligram scale may not perform as well on a gram or multigram scale. acs.org For the Suzuki-Miyaura coupling, the use of Pd/C as a catalyst has been shown to be effective for large-scale synthesis, offering advantages in terms of cost and ease of removal of the catalyst. acs.org For the Buchwald-Hartwig amination, careful control of reaction conditions and the use of robust catalyst systems are necessary to ensure reproducibility and high yields on a larger scale.

Table 3: Optimization of Buchwald-Hartwig Amination for N-Arylbenzamide Synthesis
Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-Bromobenzoyl chloride4-BiphenylylaminePd₂(dba)₃ / XPhosNaOtBuToluene100High (Specific data not available) bristol.ac.ukresearchgate.net
4-Bromobenzoyl chloride4-BiphenylylaminePd(OAc)₂ / SPhosK₂CO₃Dioxane110High (Specific data not available) rsc.org

Comprehensive Structural Elucidation and Solid State Characterization of N 4 Biphenylyl 4 Bromobenzamide

In-Depth Spectroscopic Analysis for Structural Proof and Conformational Insights

Spectroscopic methodologies are indispensable tools for the elucidation of molecular structures. In the case of N-(4-biphenylyl)-4-bromobenzamide, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) have been employed to unequivocally confirm its covalent framework and provide insights into its conformational preferences.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Assignment and Conformational Analysis

High-field ¹H and ¹³C NMR spectroscopy are paramount for the precise assignment of protons and carbons within a molecule. For N-(4-biphenylyl)-4-bromobenzamide, these analyses provide definitive proof of the connectivity between the 4-bromobenzoyl and the 4-aminobiphenyl (B23562) moieties.

The ¹H NMR spectrum is anticipated to exhibit a complex pattern of signals in the aromatic region, corresponding to the protons of the biphenyl (B1667301) and bromophenyl rings. The protons on the biphenyl group would appear as a set of multiplets, while the protons on the 4-bromophenyl ring would likely present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.comchemicalbook.com The amide proton (N-H) would typically appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum will display distinct resonances for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The carbon atoms of the aromatic rings will resonate in the typical aromatic region, with the carbon atom bonded to the bromine atom showing a specific chemical shift due to the halogen's electronic effect.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsCarbonyl Carbon
Amide Proton (N-H)Aromatic Carbons
Biphenyl ProtonsBrominated Carbon
Bromophenyl ProtonsBiphenyl Carbons

This table represents expected chemical shift regions. Actual values are dependent on the solvent and spectrometer frequency.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Modes and Hydrogen Bonding Patterns

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, which are indicative of specific functional groups and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

The FT-IR spectrum of N-(4-biphenylyl)-4-bromobenzamide is expected to show a prominent absorption band corresponding to the N-H stretching vibration of the amide group, typically in the range of 3300-3500 cm⁻¹. The position and shape of this band can provide evidence for hydrogen bonding. Another key feature is the strong absorption due to the C=O stretching vibration (Amide I band), usually observed between 1630 and 1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) also provide characteristic signals. Aromatic C-H and C=C stretching vibrations will be present in their respective characteristic regions. The C-Br stretching vibration will appear at lower frequencies. chemicalbook.com

Raman spectroscopy will complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
C=O Stretch (Amide I)1630-1680
N-H Bend (Amide II)1510-1570
Aromatic C=C Stretch1400-1600
C-N Stretch1200-1350
C-Br Stretch500-600

This table represents typical wavenumber ranges for the indicated vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For N-(4-biphenylyl)-4-bromobenzamide (C₁₉H₁₄BrNO), HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and the bond between the carbonyl group and the aromatic ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with the two isotopes ⁷⁹Br and ⁸¹Br having nearly equal natural abundance.

Ion Description
[M]⁺Molecular Ion
[M-Br]⁺Loss of Bromine
[C₇H₄BrO]⁺4-Bromobenzoyl Cation
[C₁₂H₁₀N]⁺4-Aminobiphenyl Radical Cation

This table lists potential major fragments that could be observed in the mass spectrum.

Single Crystal X-Ray Diffraction (SC-XRD) Studies

While spectroscopic methods provide information about the connectivity and functional groups, Single Crystal X-Ray Diffraction (SC-XRD) offers an unparalleled, three-dimensional view of the molecule at the atomic level. mdpi.com This technique is the gold standard for determining the precise molecular geometry and understanding the packing of molecules in the solid state.

Precise Determination of Molecular Geometry, Torsion Angles, and Bond Lengths/Angles

SC-XRD analysis of a suitable single crystal of N-(4-biphenylyl)-4-bromobenzamide would yield precise atomic coordinates. From these coordinates, accurate bond lengths, bond angles, and torsion angles can be calculated. researchgate.net This data provides a definitive picture of the molecular conformation in the crystalline state.

Key parameters of interest would include the planarity of the two phenyl rings in the biphenyl moiety and the torsion angle between them. The geometry around the amide linkage, including the C-N bond length and the planarity of the amide group, would also be of significant interest. The bond lengths and angles within the bromophenyl ring would be consistent with a substituted aromatic system. nih.gov

Parameter Description
C-C Bond Lengths (Aromatic)Distances between adjacent carbon atoms in the phenyl rings.
C-N Bond Length (Amide)Distance between the carbonyl carbon and the amide nitrogen.
C=O Bond Length (Amide)Distance between the carbonyl carbon and oxygen.
C-Br Bond LengthDistance between the carbon and bromine atoms.
C-N-C Bond AngleAngle around the amide nitrogen.
O=C-N Bond AngleAngle within the amide group.
Phenyl-Phenyl Torsion AngleDihedral angle between the two phenyl rings of the biphenyl group.
Amide-Phenyl Torsion AnglesDihedral angles defining the orientation of the aromatic rings relative to the amide plane.

This table outlines the key geometric parameters that would be determined from SC-XRD data.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net

Investigation of Hydrogen Bonding Networks, Halogen Bonding, and π-π Stacking Interactions

A hypothetical analysis of the potential non-covalent interactions in N-(4-biphenylyl)-4-bromobenzamide can be inferred from the known behavior of its functional groups. The secondary amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), suggesting that N-H···O=C hydrogen bonds would be a primary motif in its crystal packing, likely forming chains or dimeric structures.

Analysis of Polymorphism and Pseudopolymorphism from Crystallographic Data

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility like N-(4-biphenylyl)-4-bromobenzamide. The rotation around the C-N amide bond and the C-C bond connecting the two phenyl rings of the biphenyl group could lead to different molecular conformations (conformational polymorphism) that pack in distinct ways. The formation of pseudopolymorphs, such as solvates or hydrates, would also be possible depending on the crystallization solvent. However, in the absence of any crystallographic studies on this compound, any discussion of its polymorphic behavior remains entirely theoretical.

Advanced Techniques for Solid-State Characterization

Powder X-Ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-Ray Diffraction (PXRD) would be an essential tool for the solid-state analysis of N-(4-biphenylyl)-4-bromobenzamide. A PXRD pattern serves as a fingerprint for a specific crystalline phase. It would be used to confirm the crystalline nature of any synthesized material, assess its phase purity, and identify different polymorphic forms if they exist. Each polymorph would exhibit a unique PXRD pattern due to differences in its crystal lattice.

Solid-State NMR for Conformational Heterogeneity and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would provide valuable insights into the local environment and dynamics of the atoms within the solid state of N-(4-biphenylyl)-4-bromobenzamide. For instance, ¹³C ssNMR could be used to determine the number of crystallographically independent molecules in the asymmetric unit, which can be indicative of polymorphism. Furthermore, ssNMR can probe the dynamics of the biphenyl group, such as the rate of phenyl ring flips, and provide information about the strength and nature of the hydrogen and halogen bonds through the analysis of chemical shifts and internuclear distances.

Computational and Theoretical Chemistry Investigations of N 4 Biphenylyl 4 Bromobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would begin with geometry optimization, where the lowest energy conformation of N-(4-biphenylyl)-4-bromobenzamide is determined. This process yields precise information on bond lengths, bond angles, and dihedral angles between the biphenyl (B1667301) and bromobenzamide moieties.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. nih.govnih.gov These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For N-(4-biphenylyl)-4-bromobenzamide, key vibrational frequencies would include the N-H stretch, C=O stretch of the amide group, C-Br stretch, and various aromatic C-H and C-C stretching modes. Comparing calculated frequencies with experimental data, if available, helps to validate the computational model. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajpp.in The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net The analysis would involve visualizing the spatial distribution of the HOMO and LUMO across the N-(4-biphenylyl)-4-bromobenzamide structure. This reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis might show the HOMO localized on the electron-rich biphenyl ring, while the LUMO might be distributed over the electron-withdrawing bromobenzamide portion.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. ajpp.in It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions typically denote negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For N-(4-biphenylyl)-4-bromobenzamide, the MEP map would likely show negative potential around the carbonyl oxygen of the amide group and the bromine atom due to their high electronegativity. Positive potential would be expected around the amide hydrogen (N-H). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. nih.gov

Molecular Simulation Techniques

While quantum calculations examine static molecular properties, molecular simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Various Environments

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over a period of time, providing insights into its flexibility and conformational changes. mdpi.com For N-(4-biphenylyl)-4-bromobenzamide, an MD simulation would reveal how the dihedral angle between the two phenyl rings of the biphenyl group and the angle between the biphenyl and benzamide (B126) planes fluctuate.

These simulations can be run in different environments, such as in a vacuum or in a solvent like water, to understand how the environment affects the molecule's behavior. The results, often analyzed through root-mean-square deviation (RMSD) plots, can identify the most stable conformations and the energy barriers between them. researchgate.net

Molecular Docking and Scoring for Hypothetical Receptor Binding Site Prediction and Interaction Modes (excluding clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov In a hypothetical study of N-(4-biphenylyl)-4-bromobenzamide, the molecule would be docked into the active site of a selected protein target.

The process generates various possible binding poses and assigns a score to each, with lower scores generally indicating a more favorable binding affinity. The analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's binding pocket. researchgate.netnih.gov This provides a structural hypothesis for the molecule's mechanism of action at a molecular level, without making claims about clinical efficacy.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. Computational methods are employed to visualize, quantify, and understand these weak interactions.

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov This visualization allows for the identification of key interactions, such as hydrogen bonds and other close contacts. nih.gov

Furthermore, two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts and allow for the quantitative decomposition of the surface into contributions from different interaction types. nih.govnih.gov For a molecule like N-(4-Biphenylyl)-4-bromobenzamide, one would expect to quantify the percentage contribution of various contacts, which typically include:

H···H contacts: Generally, these are the most abundant and represent van der Waals forces. nih.gov

C···H/H···C contacts: These are significant in aromatic systems and contribute to the crystal stability. nih.gov

O···H/H···O contacts: These would quantify the contribution of hydrogen bonds involving the amide oxygen and hydrogen atoms. nih.gov

Br···H/H···Br contacts: These interactions involving the bromine atom are also expected to play a role in the crystal packing. nih.gov

Other contacts: Contributions from C···C, N···H, and Br···O contacts might also be present and quantifiable. nih.gov

A typical data table from such an analysis would look like this:

Interaction TypePercentage Contribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
Br···H/H···BrData not available
C···CData not available
N···H/H···NData not available
Br···O/O···BrData not available
Total 100.0

Without a specific crystallographic study of N-(4-Biphenylyl)-4-bromobenzamide, these quantitative values remain undetermined.

Bader's Theory of Atoms In Molecules (AIM) for Characterizing Bond Critical Points and Interaction Energies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. ias.ac.inuni-rostock.de A key aspect of AIM analysis is the location and characterization of bond critical points (BCPs), which are points of minimum electron density along a bond path between two interacting atoms. ias.ac.inwiley-vch.de

The properties of the electron density at these BCPs reveal the nature of the interaction:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) is typical for closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP. researchgate.net

For N-(4-Biphenylyl)-4-bromobenzamide, an AIM analysis would identify BCPs for all covalent bonds as well as for the weaker non-covalent interactions (e.g., N-H···O hydrogen bonds) that stabilize the crystal structure. The analysis would provide quantitative data on the strength and nature of these crucial interactions.

A representative data table for AIM analysis would include:

Bond/Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)
N-H···OData not availableData not available
C-H···πData not availableData not available

The interaction energies for these non-covalent bonds can also be estimated from the properties at the BCPs, providing further insight into the stability of the molecular assembly.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. N-(4-Biphenylyl)-4-bromobenzamide possesses features, such as biphenyl and bromobenzoyl groups, that suggest potential NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netresearchgate.net The key parameters calculated include:

Polarizability (α): Describes the ease with which the electron cloud is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO properties. A high β value is a prerequisite for a material to be an efficient second-harmonic generator. researchgate.net

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

These properties are typically calculated using time-dependent DFT (TD-DFT) methods. researchgate.net The results would indicate whether N-(4-Biphenylyl)-4-bromobenzamide is a promising candidate for NLO applications.

A summary data table for NLO properties would be structured as follows:

PropertyCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Mean Polarizability (⟨α⟩)Data not availableesu
Total First Hyperpolarizability (βtot)Data not availableesu
Total Second Hyperpolarizability (⟨γ⟩)Data not availableesu

Reactivity, Derivatization, and Chemical Transformations of N 4 Biphenylyl 4 Bromobenzamide

Modification at the Bromine Position

The carbon-bromine bond on the 4-bromophenyl moiety is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Subsequent Cross-Coupling Reactions for Extended Aromatic Systems

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.commdpi.com For N-(4-biphenylyl)-4-bromobenzamide, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with a new aryl group, creating a terphenyl or even a more extended poly-aryl system. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., Na₂CO₃, K₂CO₃), and solvent can influence the reaction efficiency. mdpi.comorgsyn.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups at the 4-position of the benzoyl moiety. The reaction is catalyzed by a palladium complex and requires a base. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govyoutube.comorganic-chemistry.orgnih.gov This transformation would convert the 4-bromobenzoyl group into a 4-(amino)benzoyl derivative, providing access to a different class of compounds with potential applications in medicinal chemistry and materials science. The choice of phosphine (B1218219) ligands is crucial for the success of this reaction. youtube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
ReactionCoupling PartnerCatalyst/Ligand System (Examples)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(OAc)₂ / various phosphinesExtended biaryl/terphenyl systems
HeckAlkenePd(OAc)₂, PdCl₂ / phosphine ligandsAryl-substituted alkenes
Buchwald-HartwigAminePd₂(dba)₃ / bulky phosphine ligands (e.g., BINAP)N-Aryl amines

Nucleophilic Aromatic Substitution Reactions on the 4-Bromophenyl Moiety

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The reactivity of the 4-bromophenyl ring towards nucleophiles is generally low due to the electron-rich nature of the aromatic ring. However, the presence of a strongly electron-withdrawing group ortho or para to the bromine would activate the ring towards nucleophilic attack. In the case of N-(4-biphenylyl)-4-bromobenzamide, the benzoyl group itself is not sufficiently activating to facilitate SNAr reactions under mild conditions. Therefore, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required.

Functionalization and Derivatization of the Biphenyl (B1667301) System

The biphenyl moiety offers further opportunities for chemical modification through electrophilic aromatic substitution and directed metalation strategies.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Mechanistic Studies

The biphenyl system is susceptible to electrophilic attack. The regioselectivity of such reactions is dictated by the directing effect of the substituent on the ring undergoing substitution. In this case, the N-acylamino group (-NHCO-Ar) on one of the phenyl rings is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.

Therefore, electrophilic substitution on the N-substituted phenyl ring of the biphenyl moiety is expected to occur at the positions ortho and para to the amide nitrogen. Since the para position is already occupied by the other phenyl ring, substitution is anticipated to occur predominantly at the ortho positions (2' and 6' positions). The distribution between the ortho isomers can be influenced by steric hindrance from the bulky amide group and the other phenyl ring. dergipark.org.tr Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgharvard.edu The amide group can act as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent ortho position. acs.orgresearchgate.net

In N-(4-biphenylyl)-4-bromobenzamide, the amide nitrogen can direct the lithiation to the ortho positions of the N-substituted phenyl ring (2' and 6' positions). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at these positions with high regioselectivity. This method circumvents the potential for isomeric mixtures often obtained in classical electrophilic aromatic substitution reactions. The choice of base, solvent, and temperature is critical for the success of DoM reactions. harvard.edu

Table 2: Potential Functionalization of the Biphenyl Moiety
Reaction TypeReagentsExpected Position of FunctionalizationResulting Functional Group
Electrophilic NitrationHNO₃/H₂SO₄2'- and 6'-positionsNitro (-NO₂)
Electrophilic BrominationBr₂/FeBr₃2'- and 6'-positionsBromo (-Br)
Directed Ortho Metalation1. s-BuLi, TMEDA 2. Electrophile (E)2'- and/or 6'-positionsVarious (e.g., -CHO, -COOH, -SiMe₃)

Amide Linkage Transformations and Hydrolysis Pathways

The amide bond is generally stable but can be cleaved under acidic or basic conditions, a reaction known as hydrolysis. acs.org The hydrolysis of N-(4-biphenylyl)-4-bromobenzamide would lead to the formation of 4-biphenylamine and 4-bromobenzoic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the carboxylic acid and the protonated amine. This reaction typically requires heating in the presence of a strong acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which is then protonated by the solvent to yield the amine. researchgate.netarkat-usa.orgacs.org Like the acid-catalyzed process, this reaction often requires elevated temperatures. The rate of alkaline hydrolysis is influenced by steric and electronic factors of the substituents on both the acyl and amine portions of the amide. arkat-usa.org Kinetic studies on related N-aryl amides have provided insights into the mechanism and factors affecting the rate of hydrolysis. researchgate.netresearchgate.netnih.gov

Exploration of Catalyst Roles and Mechanistic Insights in Novel Reactions Involving N-(4-Biphenylyl)-4-bromobenzamide

The chemical reactivity of N-(4-biphenylyl)-4-bromobenzamide is centered around its potential to undergo intramolecular cyclization to form carbazole (B46965) derivatives, a class of compounds with significant applications in materials science and medicinal chemistry. This transformation typically requires a catalyst to facilitate the formation of a new carbon-nitrogen bond. Palladium-based catalysts have proven to be particularly effective for this type of reaction, operating through a mechanism that involves the activation of the carbon-bromine bond and subsequent intramolecular amination.

The most probable reactive pathway for N-(4-biphenylyl)-4-bromobenzamide is an intramolecular Buchwald-Hartwig amination. This reaction would involve the palladium-catalyzed coupling of the amide nitrogen with the brominated aromatic ring to form a new heterocyclic ring. The biphenyl moiety provides the necessary aryl group for the intramolecular C-N bond formation, leading to a substituted carbazole.

The general reaction scheme for the palladium-catalyzed intramolecular cyclization of N-(4-biphenylyl)-4-bromobenzamide to form the corresponding carbazole derivative is presented below:

Figure 1: Proposed intramolecular cyclization of N-(4-biphenylyl)-4-bromobenzamide.

The efficiency and success of this transformation are highly dependent on the choice of catalyst, ligand, and base.

Catalyst Systems and Their Roles

The catalytic cycle for the intramolecular amination of N-(4-biphenylyl)-4-bromobenzamide is believed to proceed through a series of well-defined steps, characteristic of palladium-catalyzed cross-coupling reactions. The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl bromide and subsequently enable the reductive elimination that forms the C-N bond.

A typical catalytic system for this transformation consists of a palladium precursor, a phosphine ligand, and a base.

ComponentExamplesRole in the Catalytic Cycle
Palladium(0) Precursor Pd(OAc)₂, Pd₂(dba)₃In-situ source of the active Pd(0) catalyst.
Phosphine Ligand Xantphos, BINAP, DavePhosStabilizes the Pd(0) species, influences reactivity and selectivity.
Base Cs₂CO₃, K₂CO₃, KOt-BuPromotes deprotonation of the amide to form the active nucleophile.

Interactive Data Table 1: Components of a typical catalytic system for intramolecular amination.

The selection of the ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps. Ligands with a large bite angle, such as Xantphos, are particularly effective in promoting intramolecular reactions by bringing the reactive centers into proximity.

Mechanistic Insights

The proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination of N-(4-biphenylyl)-4-bromobenzamide is illustrated below:

Figure 2: Proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Oxidative Addition: The active Pd(0) catalyst, coordinated to the phosphine ligand, undergoes oxidative addition with the aryl bromide of N-(4-biphenylyl)-4-bromobenzamide to form a Pd(II) intermediate.

Amide Coordination and Deprotonation: The amide nitrogen coordinates to the palladium center. The base then deprotonates the amide nitrogen, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and yields the carbazole product.

Studies on analogous systems have shown that the nature of the solvent and the reaction temperature also play crucial roles in the efficiency of the cyclization. Toluene and dioxane are commonly used solvents, with temperatures typically ranging from 80 to 120 °C to drive the reaction to completion.

Research Findings on Analogous Systems

While specific studies on N-(4-biphenylyl)-4-bromobenzamide are not extensively documented, research on similar N-aryl-halobenzamides provides valuable insights. For instance, the palladium-catalyzed intramolecular cyclization of N-(2-chlorophenyl)benzamides has been shown to produce carbazoles in good yields. nih.gov In these studies, the combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand such as Xantphos and a carbonate base has been effective. beilstein-journals.org

The table below summarizes typical reaction conditions and outcomes for the intramolecular amination of related substrates, which can be extrapolated to predict the behavior of N-(4-biphenylyl)-4-bromobenzamide.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
N-(2'-Bromobiphenyl-2-yl)acetamidePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Toluene11095 nih.gov
N-(2-Bromophenyl)-N-phenylbenzamidePd₂(dba)₃ / XantphosK₃PO₄Dioxane10088 organic-chemistry.org
1-Bromo-N-(naphthalen-1-yl)naphthalen-2-aminePd(OAc)₂ / BINAPNaOt-BuToluene10092 wikipedia.org

Interactive Data Table 2: Reaction conditions for palladium-catalyzed intramolecular amination of analogous substrates.

These findings strongly suggest that N-(4-biphenylyl)-4-bromobenzamide would be a viable substrate for palladium-catalyzed intramolecular cyclization to yield the corresponding carbazole derivative under similar conditions. The presence of the biphenyl group is anticipated to facilitate the reaction due to the pre-organization of the aryl rings, which can favor the intramolecular C-N bond formation.

Advanced Applications and Role As a Research Tool in Chemical Science

Development as a Modular Chemical Probe for Protein-Ligand Interaction Studies

The N-4-biphenylyl-4-bromobenzamide structure is well-suited for development as a modular chemical probe to investigate protein-ligand interactions. Chemical probes are small molecules used to study and manipulate biological systems by engaging with specific protein targets. The core of this compound possesses distinct features that can be systematically exploited for this purpose.

The biphenyl (B1667301) group provides a significant hydrophobic surface area, ideal for probing nonpolar pockets within a protein's binding site. The central amide bond is a critical functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form specific, directional interactions with amino acid residues. nih.gov The 4-bromophenyl ring serves a dual role: it contributes to binding through halogen bonding or hydrophobic interactions and provides a reactive handle for further chemical modification.

While the related compound 4-bromobenzamide (B181206) has been noted as a relatively non-selective and low-potency PARP inhibitor, making it unsuitable as a high-fidelity chemical probe on its own chemicalprobes.org, the this compound scaffold offers a platform for creating more potent and selective derivatives. By using this core structure as a starting fragment, chemists can append additional functional groups or linkers to the bromine position to enhance affinity and selectivity for a target protein, thereby creating sophisticated probes for chemoproteomic studies.

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The this compound scaffold is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the chemical stability of the benzamide (B126) core and the reactivity of the terminal bromine atom.

The carbon-bromine bond on the phenyl ring is a key functional group for transition metal-catalyzed cross-coupling reactions. Synthetic strategies such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed at this position to introduce a wide variety of substituents. This allows for the construction of elaborate molecular architectures where the biphenyl-benzamide unit serves as a rigid central core, connecting different functional domains. This approach has been used to create novel transient receptor potential vanilloid type 1 (TRPV1) antagonists and potential antipsychotics based on related benzamide structures. nih.gov

The amide bond itself is robust, providing structural stability throughout multi-step synthetic sequences. This combination of a stable core and a reactive site for elaboration makes this compound an important building block for creating libraries of compounds for drug discovery and for synthesizing functional materials with tailored electronic and optical properties.

Scaffold Design for Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound structure possesses the key features required for predictable self-assembly and the formation of host-guest complexes. nih.gov

The primary driving forces for the assembly of molecules based on this scaffold are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide functional group is a powerful and highly directional motif for forming intermolecular N-H···O hydrogen bonds. This interaction can lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state. nih.gov

π-π Stacking: The extensive aromatic surfaces of the biphenyl and phenyl rings promote stacking interactions, which work in concert with hydrogen bonds to stabilize larger, ordered supramolecular structures.

The defined and rigid nature of the scaffold can lead to the formation of porous networks or cavities capable of enclosing smaller "guest" molecules. nih.govrsc.org By modifying the peripheral groups on the biphenyl or bromophenyl rings, the size, shape, and chemical nature of these cavities can be tuned to achieve selective binding of specific guests, opening applications in separation technology, sensing, and catalysis. supramolecularevans.comrsc.org

Exploration in Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the interaction of a ligand with its biological target. The this compound scaffold is an excellent platform for systematic SAR exploration due to its modular nature. nih.govmdpi.com The molecule can be dissected into three key regions for modification to probe the requirements for molecular recognition.

The Amide Linker (Region B): The orientation and rigidity of this linker are critical. Its hydrogen bonding capacity is a key interaction point. nih.gov

The Bromophenyl Group (Region C): The bromine atom can be replaced with other halogens (F, Cl, I) to study the role of halogen bonding or with other functional groups to probe for additional interactions.

A systematic SAR study allows researchers to build a detailed map of the pharmacophore—the essential features required for biological activity—and design more potent and selective ligands. nih.govmdpi.comfrontiersin.org

Modification SiteType of ModificationPotential Impact on Molecular Recognition
Region A (Biphenyl) Add alkyl/alkoxy groupsProbes hydrophobic interactions; may increase affinity.
Add polar groups (e.g., -OH, -NH2)Introduces new hydrogen bonding opportunities.
Region B (Amide Linker) Invert amide (retro-amide)Alters hydrogen bond donor/acceptor pattern.
Replace with other linkersModifies rigidity and spacing between aromatic rings.
Region C (Bromophenyl) Vary halogen (F, Cl, Br, I)Modulates halogen bonding potential and electronics.
Replace Br with other groupsExplores additional binding pockets and interactions.

Design of New Carbonic Anhydrase Inhibitors Based on Scaffold Similarity

Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma, epilepsy, and cancer. nih.govmdpi.com While this compound itself is not a known CA inhibitor, its structural motifs are present in compounds designed to target these enzymes.

The general mechanism for many CA inhibitors involves a functional group that coordinates to the Zn(II) ion in the enzyme's active site. unifi.it The most common zinc-binding group is a sulfonamide. nih.gov However, other scaffolds can position functional groups to interact with the zinc-bound water molecule or with key amino acid residues in the active site, leading to inhibition. researchgate.net

A complex derivative containing both biphenyl and 4-bromobenzamide moieties, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has been synthesized and shown to be an excellent inhibitor of human carbonic anhydrase II (hCA II). nih.govnih.gov Molecular docking studies of this derivative revealed key binding mechanisms:

Hydrogen Bonding: The molecule forms four hydrogen bonds within the active site.

Hydrophobic Interactions: The biphenyl and other lipophilic parts of the molecule engage in multiple hydrophobic interactions with nonpolar residues.

These findings suggest that the this compound scaffold can be a valuable starting point for designing novel, non-sulfonamide-based CA inhibitors by appending groups that can effectively interact with the enzyme's active site.

Target IsoformIC50 Value (µM) of a Biphenyl-Bromobenzamide Derivative*
Carbonic Anhydrase0.147 ± 0.03

*Data for (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide. nih.govnih.gov

Contributions to the Understanding of Intermolecular Forces in Crystalline Solids

The study of how molecules pack in a crystalline solid provides fundamental insights into intermolecular forces. The this compound scaffold, with its combination of hydrogen bond donors/acceptors, aromatic rings, and a halogen atom, serves as an excellent model system for investigating the interplay of non-covalent interactions.

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of molecules in a crystal. nih.gov This experimental data can be further analyzed using computational tools like Hirshfeld surface analysis, which maps and quantifies the different types of intermolecular contacts. nih.govnih.govresearchgate.netresearchgate.netimist.ma

For benzamide-containing structures, the crystal packing is typically dominated by a network of intermolecular interactions:

N-H···O Hydrogen Bonds: These are generally the strongest and most directional interactions, often forming chains or dimers of molecules. nih.govresearchgate.net

π-π Stacking: Interactions between the aromatic rings contribute significantly to the crystal's stability.

Halogen-based Interactions: The bromine atom can participate in Br···H or Br···O contacts, further stabilizing the structure. researchgate.net

Type of Intermolecular ContactTypical Contribution to Hirshfeld Surface
H···H25 - 30%
O···H / H···O20 - 30%
C···H / H···C15 - 25%
Br···H / H···Br15 - 25%

Data is representative of related brominated benzamide structures as determined by Hirshfeld surface analysis. researchgate.net

By studying this compound and its derivatives, researchers can gain a deeper understanding of the principles of molecular recognition and crystal engineering, aiding in the rational design of new materials with desired solid-state properties.

Q & A

Q. What are the recommended synthetic pathways for N-4-biphenylyl-4-bromobenzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as coupling a brominated benzoyl chloride with a biphenylamine derivative under anhydrous conditions. Key steps include:

  • Amide bond formation : React 4-bromobenzoyl chloride with 4-biphenylylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
  • Yield optimization : Control reaction temperature (avoiding thermal decomposition) and stoichiometric ratios (1:1.05 amine:acyl chloride) .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and amide carbonyl signals (e.g., carbonyl at ~168 ppm in 13C^{13}C-NMR) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å, consistent with aryl bromides) .
  • Mass spectrometry : Confirm molecular ion peak ([M+H]+^+) matching the theoretical mass (e.g., m/z 382 for C19_{19}H14_{14}BrNO) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar brominated benzamides?

Discrepancies often arise from variations in substituent positioning (e.g., bromine at para vs. ortho positions) or assay conditions. To address this:

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., 4-bromo vs. 2-bromo) and test in standardized enzyme inhibition assays (e.g., kinase panels) .
  • Control for assay interference : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding specificity .
  • Meta-analysis : Cross-reference crystallographic data (e.g., halogen bonding patterns in PDB entries) with activity trends .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition?

Focus on kinetic and structural studies:

  • Enzyme kinetics : Determine inhibition constants (KiK_i) via Lineweaver-Burk plots under varied substrate concentrations .
  • Docking simulations : Use software like AutoDock Vina to model interactions (e.g., bromine-mediated hydrophobic pockets in kinase ATP-binding sites) .
  • Cellular target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways of this compound?

  • LC-MS/MS metabolic profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., debromination or glucuronidation) .
  • Isotope labeling : Use 13C^{13}C-labeled benzamide to track degradation intermediates via NMR .
  • Forced degradation studies : Expose to heat, light, and oxidative conditions (H2_2O2_2) to identify stability-limiting functional groups (e.g., bromine susceptibility to nucleophilic displacement) .

Data Analysis and Validation

Q. How should researchers address conflicting crystallographic data for brominated benzamides in structural databases?

  • Validate against primary literature : Cross-check with peer-reviewed structure reports (e.g., Acta Crystallographica Section E) for bond-length tolerances (±0.02 Å) .
  • Re-refinement : Use software like SHELXL to reprocess raw diffraction data from public repositories (e.g., CCDC) .
  • DFT calculations : Compare experimental geometries with density functional theory-optimized structures (e.g., B3LYP/6-31G*) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear regression : Fit IC50_{50} values using a four-parameter logistic model (e.g., GraphPad Prism) .
  • Error propagation : Apply Monte Carlo simulations to account for variability in replicate experiments .
  • Synergy assessment : Use the Chou-Talalay method (Combination Index) for studies involving drug combinations .

Methodological Challenges

Q. How can researchers mitigate synthetic challenges in scaling up this compound production?

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic amidation steps .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if biphenylylamine precursors are unavailable .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?

  • Standardize solvent systems : Use DMSO stocks with ≤0.1% water content to prevent hydrolysis .
  • Blind experimentation : Assign compound codes to eliminate observer bias in phenotypic assays .
  • Reference controls : Include known inhibitors (e.g., staurosporine for kinase assays) in each experimental batch .

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Feasible Synthetic Routes

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N-4-biphenylyl-4-bromobenzamide
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N-4-biphenylyl-4-bromobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.